2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF5O It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a trifluoromethoxy group at the 3 position, and a benzyl bromide moiety
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes, influencing their function .
Mode of Action
The compound is likely to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the biochemical context within which the compound is acting.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
Similar compounds have been known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can alter the protein’s function and activity, making this compound a useful tool for studying protein function and enzyme mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of signaling proteins can lead to altered signal transduction, affecting cellular responses to external stimuli. Additionally, changes in gene expression induced by this compound can impact cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity and specificity, further modulating its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can result in reduced efficacy and altered biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as tissue damage and inflammation have been observed. These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior and effects in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. This distribution can affect the compound’s localization and activity, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethoxy)toluene. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction is carried out at low temperatures, often around 0°C, to control the reactivity and ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide yields the corresponding azide derivative, while reduction with sodium borohydride can produce the corresponding alcohol.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.
Medicine: It serves as a building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Lacks the trifluoromethoxy group, making it less reactive and less stable.
3-(Trifluoromethoxy)benzyl bromide: Lacks the additional fluorine atoms, resulting in different reactivity and properties.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.
Uniqueness
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high chemical stability.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVXRHERUPNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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